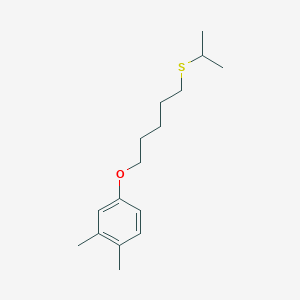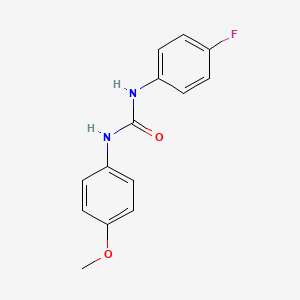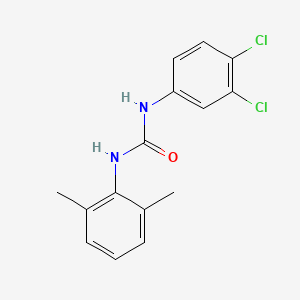
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether
Overview
Description
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTCP is a synthetic compound that is structurally similar to the naturally occurring compound, cannabidiol (CBD). However, DMTCP has distinct biochemical and physiological effects that make it a promising research tool.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether is not well understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. This compound has been shown to interact with several receptors in the brain, including the CB1 receptor, which is the primary receptor for THC, the main psychoactive compound in cannabis. This compound has also been found to have an effect on the activity of several enzymes in the brain, including monoamine oxidase (MAO) and fatty acid amide hydrolase (FAAH).
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it a promising research tool. This compound has been found to have antioxidant and anti-inflammatory properties, which may make it useful for studying the mechanisms of oxidative stress and inflammation in the body. This compound has also been shown to have anxiolytic and antidepressant effects, which may make it useful for studying the mechanisms of anxiety and depression.
Advantages and Limitations for Lab Experiments
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has several advantages as a research tool, including its synthetic nature, which allows for precise control over its chemical properties. This compound is also relatively stable and has a long half-life, which makes it useful for studying the long-term effects of drugs on the body. However, this compound also has several limitations, including its high cost and the complexity of its synthesis method.
Future Directions
There are several potential future directions for research on 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether. One promising direction is the study of the effects of this compound on the endocannabinoid system, which is involved in a range of physiological processes, including pain, mood, and appetite. Another potential direction is the study of the effects of this compound on the immune system, which may have implications for the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Conclusion
This compound is a synthetic compound that has potential applications in scientific research. Its biochemical and physiological effects make it a promising tool for studying the mechanisms of neurological disorders and other physiological processes. Further research is needed to fully understand the potential of this compound as a research tool and to identify new directions for future research.
Scientific Research Applications
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have a range of effects on the central nervous system. This compound has been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. These effects make this compound a potentially useful tool for studying the mechanisms of neurological disorders such as Parkinson's disease and schizophrenia.
Properties
IUPAC Name |
1,2-dimethyl-4-(5-propan-2-ylsulfanylpentoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-11-7-5-6-10-17-16-9-8-14(3)15(4)12-16/h8-9,12-13H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUICBYDIMDUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![1,3-dicyclohexyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3846263.png)
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)


![1-chloro-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B3846298.png)
![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)
![1-{3-[(4-chloro-1-naphthyl)oxy]propyl}pyrrolidine](/img/structure/B3846322.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)


